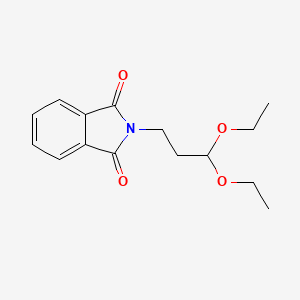
1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction may proceed through the formation of an intermediate imide, which is then further functionalized to introduce the 3,3-diethoxypropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate biological processes.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- include other isoindole derivatives with different substituents. Examples include:
- 1H-Isoindole-1,3(2H)-dione, 2-(2-ethoxyethyl)-
- 1H-Isoindole-1,3(2H)-dione, 2-(3-methoxypropyl)-
- 1H-Isoindole-1,3(2H)-dione, 2-(4-methylpentyl)-
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- lies in its specific substituent, the 3,3-diethoxypropyl group, which may impart distinct chemical and physical properties
特性
CAS番号 |
2453-90-9 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
2-(3,3-diethoxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H19NO4/c1-3-19-13(20-4-2)9-10-16-14(17)11-7-5-6-8-12(11)15(16)18/h5-8,13H,3-4,9-10H2,1-2H3 |
InChIキー |
RVXQZFFRHOTZKR-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2C1=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
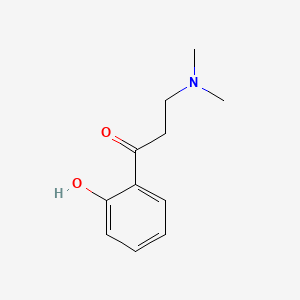

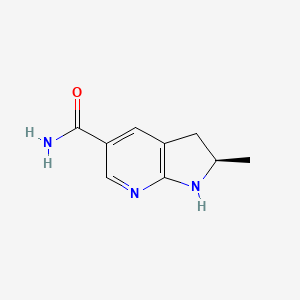
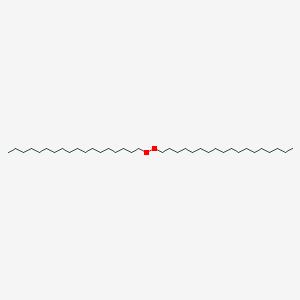
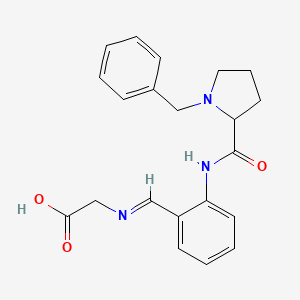
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
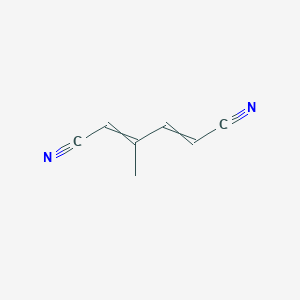
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
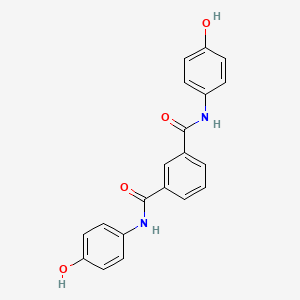
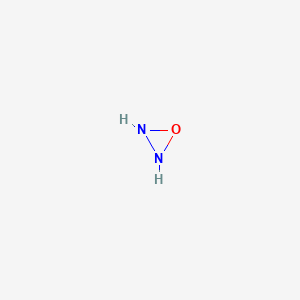
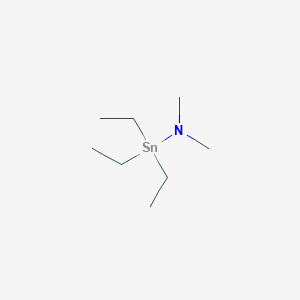
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)
